molecular formula C9H13Cl2N5 B3831523 N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride

N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride

Cat. No.: B3831523
M. Wt: 262.14 g/mol
InChI Key: LGQDYCFPTPAHKW-JOZOFPPJSA-N
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Description

N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine typically involves the condensation of pyridine-4-carbaldehyde with 4,5-dihydro-1H-imidazol-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the imidazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure similar to the compound , known for its antifungal properties.

    Pyridine: Another similar compound with a wide range of applications in medicinal chemistry.

    Benzimidazole: Known for its use in the treatment of parasitic infections.

Uniqueness

N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique combination of the pyridine and imidazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c1-3-10-4-2-8(1)7-13-14-9-11-5-6-12-9;;/h1-4,7H,5-6H2,(H2,11,12,14);2*1H/b13-7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQDYCFPTPAHKW-JOZOFPPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)N/N=C/C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Reactant of Route 3
N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Reactant of Route 4
N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Reactant of Route 5
N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Reactant of Route 6
N-[(E)-pyridin-4-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride

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